Ethyl isonicotinate 1-oxide, a derivative of ethylene oxide (EO), is a compound of significant interest due to its industrial and biological implications. Ethylene oxide itself is a critical industrial chemical, widely used for sterilization and as a precursor in the production of various chemicals. It is also a known human carcinogen, which has prompted extensive research into its effects on biological systems and potential applications in fields such as medicine and biotechnology.
The carcinogenicity of ethylene oxide is believed to be due to its ability to form DNA adducts, which are alterations in DNA that can lead to mutations and chromosomal aberrations. Studies have shown that exposure to EO can result in the formation of N7-(2-hydroxyethyl)guanine in DNA, which is a type of DNA adduct1. Furthermore, EO has been demonstrated to be mutagenic in various organisms, from bacteria to mammalian cells, and is capable of alkylating both protein and DNA3. Interestingly, EO exposure does not always lead to an accumulation of apurinic/apyrimidinic sites, which are indicative of DNA damage, suggesting that the body has mechanisms to repair EO-induced DNA lesions without accumulating further damage1.
Ethylene oxide is an effective sterilizing agent for bacteriological media and other biological fluids. It has been shown to destroy a wide range of organisms, including aerobic and anaerobic bacteria, spore-forming bacilli, fungi, and viruses. The sterilization process with EO does not permanently alter the essential qualities of growth factors required by fastidious organisms, making it a valuable tool in medical and laboratory settings2.
Due to its mutagenic properties, EO has been extensively studied to understand its effects on genetic material. It is effective at producing somatic cell mutations and inducing genetic damage in germ cells. These studies are crucial for assessing the risks associated with EO exposure and for developing guidelines to protect workers in industries where EO is used3.
Research into the coordination of ethyl-isonicotinate ligands with rhenium(I) polypyridine complexes has shown promising results in the field of anticancer therapy. These complexes have been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer and melanoma, suggesting a potential application in the development of novel cancer treatments. The mechanism of action appears to involve the intrinsic apoptosis pathway, highlighting the therapeutic potential of such complexes4.
Studies on the dose-response relationships for EO-induced DNA adducts have provided insights into the relative contribution of endogenously versus exogenously derived DNA damage. This research is vital for accurate human risk assessments and suggests that EO can indirectly promote the production of DNA adducts by inducing physiological pathways responsible for ethylene generation in vivo5.
The reactivity of ethylene oxide with nucleosides, such as 1-methylcytosine, has been investigated to understand the chemical modifications that can occur within DNA. These studies have revealed various reaction pathways, including hydroxyethylation and alkylation, which can lead to the formation of modified nucleosides and nucleotides. Understanding these reactions is important for comprehending the biological effects of EO exposure6.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6